4-Amino-5-bromomethyl-2-methylpyrimidine

Description

BenchChem offers high-quality 4-Amino-5-bromomethyl-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-bromomethyl-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

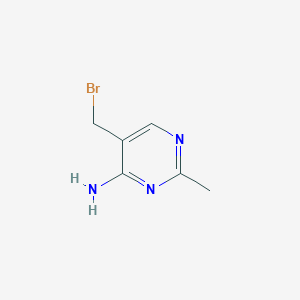

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNONVPLJDGJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328250 | |

| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-81-2 | |

| Record name | 4-amino-5-bromomethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Pyrimidine Building Block

An In-Depth Technical Guide to 4-Amino-5-bromomethyl-2-methylpyrimidine: Properties, Synthesis, and Applications

4-Amino-5-bromomethyl-2-methylpyrimidine is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyrimidine, it belongs to a class of compounds that are fundamental components of nucleic acids (cytosine and thymine) and play crucial roles in a vast array of biological processes.[1][2] Its true value in research and development, however, lies in its specific functionalization: the presence of a highly reactive bromomethyl group attached to the pyrimidine core.

This reactive handle makes it an exceptionally versatile precursor for constructing more complex molecules. Most notably, it is a critical intermediate in the total synthesis of Thiamine (Vitamin B1), a vital nutrient for human health.[3][4] The molecule consists of a 4-aminopyrimidine ring linked to a thiazole ring via a methylene bridge, and 4-amino-5-bromomethyl-2-methylpyrimidine provides the essential pyrimidine moiety.[4][5] Beyond its role in vitamin synthesis, its ability to undergo facile nucleophilic substitution reactions makes it a valuable scaffold for generating libraries of novel compounds in drug discovery programs targeting a wide range of diseases.[1][6]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-amino-5-bromomethyl-2-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Chemical Identifiers

-

IUPAC Name: 5-(bromomethyl)-2-methylpyrimidin-4-amine

-

Common Synonyms: (4-Amino-2-methyl-5-pyrimidinyl)methyl bromide

-

Molecular Formula: C₆H₈BrN₃

-

Molecular Weight: 202.05 g/mol

-

CAS Number: The hydrobromide salt, 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate, is a common form and has a specific CAS number.[3] The free base is a direct precursor.

Chemical Structure

The structure features a pyrimidine ring substituted with a methyl group at position 2, an amino group at position 4, and a bromomethyl group at position 5.

Caption: Structure of 4-Amino-5-bromomethyl-2-methylpyrimidine.

Physicochemical Data Summary

The properties of this compound, particularly its physical state and solubility, dictate the conditions required for its storage, handling, and use in reactions. While data for the free base can be sparse, related structures provide a strong indication of its characteristics. The analogous compound 2-Amino-5-bromo-4-methylpyrimidine is a solid at room temperature.[7]

| Property | Value / Description | Rationale / Source |

| Physical State | Typically an off-white to beige solid or powder. | Heterocyclic compounds with this molecular weight are generally solids at room temperature.[7] |

| Solubility | Moderately soluble in polar organic solvents like DMSO, Methanol (with heating), and slightly soluble in water. | The amino group can participate in hydrogen bonding, conferring some polar solvent solubility.[8] |

| Stability | Air sensitive; should be stored under an inert atmosphere. | The aminopyrimidine moiety can be susceptible to oxidation. The bromomethyl group is reactive and can degrade over time or with exposure to moisture. |

| Storage Conditions | Store in a cool, dry, well-ventilated place, often refrigerated (-20°C to 8°C) and protected from light. | To prevent degradation and maintain reactivity for synthesis.[9][10] |

Synthesis and Manufacturing

The synthesis of 4-amino-5-bromomethyl-2-methylpyrimidine is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. One prominent method involves building the pyrimidine ring from acyclic precursors.

Representative Synthetic Pathway

A common industrial synthesis route starts from simple, inexpensive materials like 3-methoxypropionitrile and proceeds through several intermediates to form the pyrimidine ring, which is then brominated.[3]

Caption: Synthetic workflow for 4-amino-5-bromomethyl-2-methylpyrimidine.

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is based on a patented method and serves as an illustrative example of the synthesis of the hydrobromide salt.[3]

Expertise & Causality: This pathway is efficient because it builds the complexity of the molecule sequentially. The initial Claisen condensation creates a key β-dicarbonyl equivalent, which is primed for cyclization with acetamidine to form the pyrimidine core. The final step with hydrobromic acid not only cleaves the methyl ether but also installs the crucial bromo group and forms the stable hydrobromide salt in one pot.

Protocol:

-

Step 1: Formylation: 3-Methoxypropionitrile is reacted with ethyl formate in the presence of a strong base like sodium methoxide in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature (e.g., 0°C) to yield a formylated intermediate sodium salt.

-

Step 2: Methylation: The intermediate sodium salt is then reacted with a methylating agent, such as dimethyl sulfate, to produce a methylated intermediate. This reaction is typically carried out in a solvent like dichloromethane at low temperatures.

-

Step 3: Pyrimidine Ring Formation (Condensation): The methylated intermediate is condensed with acetamidine hydrochloride in a solvent like ethanol. This cyclization reaction forms the core 4-amino-2-methylpyrimidine ring, yielding 4-amino-5-methoxymethyl-2-methylpyrimidine.

-

Step 4: Bromination and Salt Formation: The resulting pyrimidine intermediate is treated with hydrobromic acid. This step achieves the conversion of the methoxymethyl group into the desired bromomethyl group, furnishing the final product, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate.[3]

Trustworthiness & Self-Validation: Each step of this synthesis can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products. The identity and purity of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization

The synthetic utility of 4-amino-5-bromomethyl-2-methylpyrimidine is dominated by the reactivity of the C5-bromomethyl group.

Core Reactivity: Nucleophilic Substitution

The bromine atom is an excellent leaving group. The carbon to which it is attached is benzylic-like (adjacent to an aromatic ring system), which stabilizes the transition state of Sₙ2 reactions and any potential Sₙ1 carbocation intermediate. This makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: Reactivity of 4-amino-5-bromomethyl-2-methylpyrimidine.

Key Application: Thiamine Synthesis

The most prominent reaction is its use in the final step of thiamine synthesis. Here, the nitrogen atom of the thiazole ring acts as the nucleophile, attacking the bromomethyl carbon. This reaction forms the methylene bridge that links the pyrimidine and thiazole moieties, creating the thiamine scaffold.[4][5]

-

Reaction: 4-Amino-5-bromomethyl-2-methylpyrimidine + 4-methyl-5-(2-hydroxyethyl)thiazole → Thiamine

This condensation is a quaternization reaction, as it forms a positively charged thiazolium ring.[4]

Derivatization in Drug Discovery

The ease of substitution at the bromomethyl position makes this compound a powerful tool in medicinal chemistry.[1] By reacting it with various nucleophiles, chemists can rapidly generate a diverse library of analogues for biological screening.[11][12]

-

With Amines: Reaction with primary or secondary amines yields 5-(aminomethyl) derivatives, allowing for the introduction of various side chains to probe interactions with biological targets.

-

With Thiols: Reaction with thiols produces 5-(thiomethyl) derivatives, which can be valuable for targeting cysteine residues in proteins or for modifying solubility and electronic properties.

-

With Alcohols/Phenols: Reaction with alcohols or phenols gives 5-(alkoxymethyl) or 5-(phenoxymethyl) ethers, providing another avenue for structural modification.

This strategy is foundational in modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6] The pyrimidine core itself is a well-established "privileged scaffold" found in numerous approved drugs, particularly kinase inhibitors used in oncology.[1][2]

Safety and Handling

Working with reactive brominated compounds requires strict adherence to safety protocols. While a specific MSDS for the title compound should always be consulted, data from analogous structures like 4-Amino-5-bromopyrimidine and 2-Amino-5-bromopyrimidine provide a strong basis for hazard assessment.[10][13]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[10][13]

-

-

Storage:

Conclusion

4-Amino-5-bromomethyl-2-methylpyrimidine is more than just a chemical intermediate; it is a cornerstone of both industrial vitamin synthesis and modern medicinal chemistry. Its value is derived from a stable, biologically relevant pyrimidine core functionalized with a highly reactive bromomethyl group. This unique combination provides a reliable and versatile entry point for the synthesis of thiamine and the discovery of novel therapeutics. For researchers and drug development professionals, a deep understanding of its properties, reactivity, and handling is essential to fully exploit its potential in creating molecules that can impact human health.

References

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.). Google Patents.

- CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents. (n.d.). Google Patents.

- Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development, 16(1), 57–60.

-

4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

- Tylzanowski, P., & Mrozek-Wilczkiewicz, A. (2017). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Postepy Higieny I Medycyny Doswiadczalnej, 71, 947–957.

-

Thiamine | C12H17N4OS+ | CID 1130. (n.d.). PubChem - NIH. Retrieved January 23, 2026, from [Link]

- Yarlett, N., et al. (1994). Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity. Journal of Medicinal Chemistry, 37(6), 749–754.

-

Special Issue “Advances in Drug Discovery and Synthesis”. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (n.d.). EPO. Retrieved January 23, 2026, from [Link]

-

Vitamin B1 (thiamine) Biosynthesis. (2020, December 22). YouTube. Retrieved January 23, 2026, from [Link]

- Liu, Y., et al. (2015). Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5207–5211.

- Shiau, G. T., et al. (1980). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 23(2), 127–133.

- Al-Ghorbani, M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1).

- Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314.

-

4-amino-2-methyl-5-phosphomethylpyrimidine biosynthesis | Pathway. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Thiamine (YMDB00220). (n.d.). Yeast Metabolome Database. Retrieved January 23, 2026, from [Link]

- W. S. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7544.

-

Talukdar, A. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-Amino-5-bromo-4-methylpyrimidine (97%). (n.d.). Amerigo Scientific. Retrieved January 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]

- 8. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 9. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 874-43-1 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Synthesis and evaluation of analogues of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine as inhibitors of tumor cell growth, trypanosomal growth, and HIV-1 infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity analysis of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as novel protein arginine methyltransferase 1 (PRMT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. chemicalbook.com [chemicalbook.com]

4-Amino-5-bromomethyl-2-methylpyrimidine reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Amino-5-bromomethyl-2-methylpyrimidine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, reactivity, and core reaction mechanisms of 4-Amino-5-bromomethyl-2-methylpyrimidine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of this critical heterocyclic intermediate.

Introduction: Significance and Structural Attributes

4-Amino-5-bromomethyl-2-methylpyrimidine, often handled as its more stable hydrobromide salt, is a cornerstone building block in synthetic organic chemistry. Its primary importance lies in its role as a key precursor to Thiamine (Vitamin B1), a vital nutrient for human health.[1][2][3] The unique arrangement of its functional groups—an electron-rich aminopyrimidine core and a reactive bromomethyl side chain—governs its chemical behavior and makes it a versatile intermediate for constructing more complex molecules.[4]

Pyrimidine derivatives, in general, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them privileged scaffolds in medicinal chemistry.[5][6] The subject of this guide, with its reactive handle, provides a direct entry point into this valuable chemical space.

Core Reaction Mechanism: Nucleophilic Substitution at the C5-Methylene Bridge

The most significant reaction pathway for 4-amino-5-bromomethyl-2-methylpyrimidine involves the nucleophilic substitution of the bromide ion from the C5-methyl group. This reactivity is analogous to that of a benzyl bromide, where the carbon-bromine bond is activated by the adjacent pyrimidine ring.

Electronic and Steric Causality

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron-withdrawing character inductively stabilizes the transition state of a nucleophilic attack on the adjacent methylene carbon, thereby facilitating the displacement of the bromide leaving group. The C-Br bond is weakened, making the carbon atom highly electrophilic.

Conversely, the 4-amino group is a strong electron-donating group that pushes electron density into the pyrimidine ring via resonance. This donation partially counteracts the ring's electron deficiency but, more importantly, enhances the nucleophilicity of the ring nitrogens. However, the primary site of reactivity for most external nucleophiles remains the exocyclic bromomethyl group due to its steric accessibility and the excellent leaving group nature of bromide.

The reaction typically proceeds via an SN2 mechanism, especially with strong, unhindered nucleophiles. The transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond.

Application Profile: The Synthesis of Thiamine (Vitamin B1)

The quintessential reaction of 4-amino-5-bromomethyl-2-methylpyrimidine is its condensation with a pre-formed thiazole moiety to complete the synthesis of Thiamine.[1][2] This reaction is a cornerstone of the industrial production of Vitamin B1.[7] The nucleophile in this case is the nitrogen atom of the thiazole ring.

The reaction involves the pyrimidine component (often referred to as the "Grewe diamine" precursor after conversion) reacting with 4-methyl-5-(2-hydroxyethyl)thiazole.[7][8] The lone pair of electrons on the thiazole's nitrogen atom attacks the electrophilic methylene carbon of the pyrimidine derivative, displacing the bromide and forming the C-N bond that links the two heterocyclic rings.[3]

Protocol 1: Synthesis of Thiamine Hydrochloride from Pyrimidine and Thiazole Precursors

This protocol describes the final coupling step. It is a self-validating system where the formation of the product can be monitored by TLC and confirmed by spectroscopic methods (NMR, MS).

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1.0 equivalent of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide in anhydrous ethanol.

-

Nucleophile Addition : Add 1.1 equivalents of 4-methyl-5-(2-hydroxyethyl)thiazole to the solution. The slight excess ensures the complete consumption of the pyrimidine starting material.

-

Reaction Execution : Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1).

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The product, Thiamine hydrochloride, will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification : Collect the crude product by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Recrystallize the solid from an ethanol/water mixture to obtain pure Thiamine hydrochloride.

-

Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide

Understanding the synthesis of the title compound is crucial for its effective use. Patent literature outlines scalable methods, providing a reliable foundation for laboratory preparation.[9] A common industrial approach involves the bromination of a precursor like 4-amino-5-hydroxymethyl-2-methylpyrimidine.

Protocol 2: Synthesis via Bromination

This procedure outlines the conversion of the hydroxymethyl precursor to the desired bromomethyl product. The choice of brominating agent and acid is critical for yield and purity.

-

Initial Setup : Suspend 4-amino-5-hydroxymethyl-2-methylpyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Acidification : Cool the suspension in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 3.0 eq). The HBr acts as both a catalyst and the bromide source for the final salt formation.

-

Bromination : While maintaining the low temperature, add a solution of phosphorus tribromide (PBr₃) (approx. 1.2 eq) dropwise. This is the key brominating agent that converts the alcohol to the bromide.

-

Reaction : Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Isolation : Cool the reaction mixture, which should result in the precipitation of the hydrobromide salt product. Collect the solid by filtration.

-

Purification : Wash the crude product with acetone and then diethyl ether to remove residual acids and organic byproducts. The product is typically used without further purification.

Data Summary: Reaction Parameters

The following table summarizes typical conditions and considerations for the key reactions discussed.

| Reaction Type | Nucleophile/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Thiamine Synthesis | 4-methyl-5-thiazoleethanol | Ethanol | 70-80 | >90% | [1],[2] |

| General SN2 | Primary/Secondary Amines | Acetonitrile, DMF | 25-60 | 75-95% | [10] |

| Bromination (Synthesis) | HBr, PBr₃ | Acetic Acid | 60-70 | 80-90% | [9] |

Alternative Reactivity: Intramolecular Cyclization

While intermolecular SN2 reactions are dominant, the presence of a suitably positioned internal nucleophile can lead to intramolecular cyclization.[11] If a reactant is chosen where the nucleophilic moiety is tethered to the 4-amino group, a ring-closing reaction can occur in preference to an intermolecular reaction. This principle is a powerful tool in heterocyclic synthesis for creating fused-ring systems.

This pathway underscores the importance of substrate design. For instance, attempting to alkylate the 4-amino group with a haloalkane could lead to over-alkylation, and if the second alkylating agent is the bromomethyl group of another molecule, dimerization could occur. However, if a molecule contains both the pyrimidine and a tethered nucleophile, intramolecular reactions become highly favorable, a concept widely used in designing self-immolative spacers and other advanced molecular systems.[12]

Conclusion

4-Amino-5-bromomethyl-2-methylpyrimidine is a molecule of significant synthetic utility, primarily driven by the electrophilic nature of its C5-bromomethyl group. Its reaction mechanisms are predominantly governed by SN2 pathways, a characteristic expertly exploited in the industrial synthesis of Thiamine. A thorough understanding of its reactivity, including potential side reactions like intramolecular cyclization, allows researchers to leverage this versatile building block for the creation of diverse and complex molecular architectures in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for its practical application in the laboratory.

References

-

Title: Synthesis of substituted 4-amino-pyrimidines.[1][2] Source: Google Patents (US8252927B2) URL:

-

Title: A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.[9] Source: Google Patents (CN107382877A) URL:

-

Title: Thiamine (YMDB00220).[3] Source: Yeast Metabolome Database URL: [Link]

-

Title: 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3.[4] Source: PubChem URL: [Link]

-

Title: Thiamine - Wikipedia.[7] Source: Wikipedia URL: [Link]

-

Title: Process for the preparation of pyrimidine derivatives.[8] Source: Google Patents (EP0342482A2) URL:

-

Title: AMINES AS NUCLEOPHILES.[10] Source: Chemguide URL: [Link]

-

Title: Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.[11] Source: Journal of Heterocyclic Chemistry (via PMC) URL: [Link]

-

Title: Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers.[12] Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[5] Source: International Journal of Molecular Sciences (via PubMed) URL: [Link]

-

Title: Free radical scavenging properties of pyrimidine derivatives.[6] Source: Avicenna Journal of Phytomedicine (via PMC) URL: [Link]

Sources

- 1. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 3. ymdb.ca [ymdb.ca]

- 4. 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3 | CID 408390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiamine - Wikipedia [en.wikipedia.org]

- 8. EP0342482A2 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 9. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Topic: 4-Amino-5-bromomethyl-2-methylpyrimidine Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-bromomethyl-2-methylpyrimidine is a pivotal heterocyclic building block, primarily recognized for its role as a key intermediate in the synthesis of thiamine (Vitamin B1) and its analogs.[1][2] Its utility in synthetic and medicinal chemistry is profoundly influenced by its physicochemical properties, chief among them being solubility. A comprehensive understanding of its solubility in various solvent systems is critical for optimizing reaction conditions, designing purification strategies, and developing formulations. This guide provides a detailed analysis of the known solubility characteristics of 4-Amino-5-bromomethyl-2-methylpyrimidine, synthesizes predictive insights based on its molecular structure, and presents a robust, self-validating experimental protocol for the precise quantitative determination of its solubility.

Introduction: The Strategic Importance of 4-Amino-5-bromomethyl-2-methylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of bioactive compounds, including nucleic acids and approved pharmaceuticals.[3] 4-Amino-5-bromomethyl-2-methylpyrimidine (Compound 1 ) distinguishes itself through a unique combination of functional groups: a nucleophilic amino group, a reactive bromomethyl moiety, and a methyl-substituted pyrimidine core. This architecture makes it an exceptionally versatile precursor for constructing more complex molecules, particularly in the realm of vitamin synthesis and drug discovery.[1][3]

The reactive bromomethyl group at the C5 position serves as a crucial electrophilic handle, facilitating straightforward nucleophilic substitution reactions. This allows for the facile introduction of diverse side chains, enabling chemists to systematically explore chemical space and modulate biological activity. Its most notable application is in the synthesis of thiamine analogs, where it provides the pyrimidine portion of the vitamin.[1] Given these applications, mastering its solubility behavior is not merely an academic exercise but a practical necessity for efficient and scalable synthesis.

Physicochemical Characteristics

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| IUPAC Name | 5-(bromomethyl)-2-methylpyrimidin-4-amine | [4] |

| Molecular Formula | C₆H₈BrN₃ | [4] |

| Molecular Weight | 202.05 g/mol | [4] |

| CAS Number | 25526-81-2 (for free base) | [4] |

| Appearance | Typically a solid at room temperature | [5] |

Structural Impact on Solubility

The solubility of Compound 1 is a direct consequence of its molecular structure. The interplay between its polar and non-polar features dictates its behavior in different solvents.

Caption: Workflow for thermodynamic solubility assay.

Materials and Equipment

-

4-Amino-5-bromomethyl-2-methylpyrimidine (as a solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions :

-

Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 points covering the expected concentration range).

-

-

Sample Preparation for Solubility Assay :

-

Add an excess amount of solid 4-Amino-5-bromomethyl-2-methylpyrimidine to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to add enough solid so that a visible amount remains undissolved after equilibration, ensuring saturation. [6] * Prepare each solvent in triplicate to ensure statistical validity.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Causality Check: A prolonged equilibration time is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time might only yield kinetic solubility, which can be misleading.

-

-

Phase Separation :

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and draw the supernatant.

-

Filter the solution using a chemical-resistant syringe filter (e.g., PTFE or PVDF).

-

-

-

Quantification :

-

Dilute the clarified supernatant with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV). [7][8] * Trustworthiness Check: The analytical method must be validated for linearity, accuracy, and precision. An R² value >0.99 for the calibration curve is required for reliable quantification.

-

-

Data Analysis and Reporting :

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration for the standard solutions.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Report the final solubility in standard units such as mg/mL or mol/L, specifying the solvent and temperature.

-

Conclusion and Future Directions

4-Amino-5-bromomethyl-2-methylpyrimidine remains a compound of high interest for synthetic and medicinal chemists. While qualitative data suggests it is "slightly soluble" in polar solvents like water and methanol (in its hydrobromide form), there is a pressing need for comprehensive, quantitative data across a range of pharmaceutically relevant solvents. [1]The structural features of the molecule—a hydrogen-bonding amino-pyrimidine core and lipophilic methyl/bromomethyl groups—imply a nuanced solubility profile that warrants detailed investigation.

The protocol detailed in this guide provides a robust framework for researchers to generate this critical data. By systematically determining the thermodynamic solubility, scientists can de-risk synthetic routes, streamline purification processes, and accelerate the development of novel therapeutics derived from this versatile building block.

References

-

PubChem. (n.d.). 4-Amino-5-bromomethyl-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.

-

Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 347-352. Retrieved from [Link]

-

Gorgani, L., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3249. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2014). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 16(8), 414-421. Retrieved from [Link]

-

Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Biomedical Journal of Scientific & Technical Research, 7(4). Retrieved from [Link]

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

-

Shultz, M. D. (2019). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 62(22), 10057-10073. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2398-2411. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Retrieved from [Link]

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[9][10]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. Retrieved from [Link]

-

Lee, S., et al. (2022). Qualitative Profiling and Quantitative Analysis of Major Constituents in Jinmu-tang by UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Molecules, 27(22), 7943. Retrieved from [Link]

-

de Oliveira, A. C. S., et al. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. Journal of Pharmaceutical and Biomedical Analysis, 190, 113524. Retrieved from [Link]

-

Vonk, S. E. M., et al. (2021). Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability. Therapeutic Drug Monitoring, 43(4), 555-563. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3 | CID 408390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-アミノ-5-ブロモ-4-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Role of 4-Amino-5-bromomethyl-2-methylpyrimidine in Thiamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1), an essential micronutrient, is a complex molecule synthesized through the convergence of distinct pyrimidine and thiazole precursors. In industrial and laboratory settings, the synthesis of thiamine hinges on the precise coupling of these two heterocyclic moieties. This technical guide provides an in-depth examination of the pivotal role of 4-Amino-5-bromomethyl-2-methylpyrimidine as the primary pyrimidine donor in this chemical synthesis. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its use, and contrast this synthetic route with the parallel, yet distinct, biological pathway. This document is intended to serve as a comprehensive resource, blending foundational chemical principles with actionable, field-proven insights for professionals in chemical research and drug development.

Introduction to Thiamine (Vitamin B1)

Thiamine is a water-soluble vitamin crucial for the metabolism of carbohydrates and amino acids in most living organisms.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), acts as an essential coenzyme for several key enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[3] Structurally, the thiamine cation is composed of a 4-amino-2-methylpyrimidine ring linked by a methylene bridge to a 4-methyl-5-(2-hydroxyethyl)thiazolium ring.[1][4]

While plants, fungi, and many microorganisms can synthesize thiamine de novo, humans and other vertebrates must obtain it from their diet.[1] Industrial production of thiamine is therefore critical for its use in food fortification, dietary supplements, and pharmaceuticals.[2] This production relies on the efficient chemical coupling of the pyrimidine and thiazole moieties.

The Pyrimidine Precursor: 4-Amino-5-bromomethyl-2-methylpyrimidine

The cornerstone of synthetic thiamine production is the strategic use of a highly reactive pyrimidine precursor. 4-Amino-5-bromomethyl-2-methylpyrimidine, often used as its hydrobromide salt, is the reagent of choice for this purpose.

2.1 Chemical Properties and Structure

-

Molecular Formula: C₆H₈BrN₃

-

Key Structural Features:

-

Aminopyrimidine Core: The substituted pyrimidine ring provides the fundamental northern portion of the thiamine molecule. The 4-amino group is a critical feature, and studies have been conducted to understand its influence on the catalytic activity of thiamine analogues.[5]

-

Bromomethyl Group (-CH₂Br): This is the key reactive center of the molecule. Bromine is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This engineered reactivity is the primary reason for its utility in synthesis.

-

2.2 Critical Role as an Electrophilic Pyrimidine Donor

In the context of thiamine synthesis, 4-Amino-5-bromomethyl-2-methylpyrimidine functions as an alkylating agent. Its role is to deliver the entire aminomethylpyrimidine fragment to the thiazole moiety, forming the crucial methylene bridge that unites the two heterocyclic systems.

Chemical Synthesis of Thiamine: The Condensation Reaction

The most common and historically significant method for synthesizing thiamine is the condensation of the brominated pyrimidine precursor with the pre-formed thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole.[1]

3.1 Mechanistic Overview

The core reaction is a classic bimolecular nucleophilic substitution (SN2). The nitrogen atom (N-3) of the thiazole ring acts as a nucleophile, attacking the electrophilic methylene carbon of the 4-Amino-5-bromomethyl-2-methylpyrimidine. This attack displaces the bromide ion, forming a new carbon-nitrogen bond and creating the quaternary thiazolium salt structure of thiamine.

Below is a diagram illustrating the workflow and the core reaction mechanism.

Caption: Workflow and mechanism for thiamine synthesis.

3.2 Detailed Experimental Protocol

This protocol is a representative example for the synthesis of Thiamine Hydrochloride.

-

Reagent Preparation:

-

In a suitable reaction vessel, dissolve 5-(2-hydroxyethyl)-4-methylthiazole (1 equivalent) in a minimal amount of an appropriate solvent, such as formic acid or ethanol.

-

-

Reaction Initiation:

-

To this solution, add 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide (1.05 equivalents) portion-wise.

-

Causality: A slight excess of the pyrimidine component ensures the complete consumption of the more valuable thiazole precursor. The addition should be controlled to manage the exothermic nature of the reaction; maintaining a temperature below 40°C is often recommended to prevent side-product formation.

-

-

Reaction Progression:

-

Stir the mixture at room temperature for a designated period (e.g., 30 minutes to several hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation and Purification:

-

Upon completion, the crude thiamine salt is typically precipitated from the reaction mixture. This can be induced by the addition of a counter-solvent (e.g., acetone) or by cooling.

-

The resulting solid is collected by filtration.

-

Self-Validation: The crude product is then recrystallized, often from a methanol/water mixture, to remove unreacted starting materials and byproducts. The purity of the final Thiamine Hydrochloride crystals should be confirmed via analytical methods.[6]

-

3.3 Data Summary

| Parameter | Value / Condition | Rationale / Insight |

| Pyrimidine Reactant | 4-Amino-5-bromomethyl-2-methylpyrimidine HBr | Bromine is an excellent leaving group, activating the methylene carbon for nucleophilic attack. |

| Thiazole Reactant | 5-(2-hydroxyethyl)-4-methylthiazole | Provides the nucleophilic nitrogen and the complete thiazole ring system. |

| Typical Solvents | Formic acid, Ethanol, Methanol | Polar solvents capable of dissolving the ionic reactants and stabilizing the charged transition state. |

| Temperature Control | < 40°C, then Room Temp | Prevents thermal degradation and the formation of impurities. |

| Purification Method | Recrystallization | Effective method for obtaining high-purity crystalline Thiamine Hydrochloride.[6] |

| Expected Yield | > 85% (Varies with scale and specific conditions) | The reaction is generally efficient and high-yielding. |

The Biosynthetic Pathway: A Comparative Perspective

In biological systems, thiamine synthesis also proceeds by coupling separate pyrimidine and thiazole moieties. However, the precursors and the coupling mechanism differ significantly from the chemical synthesis.

4.1 The Biological Pyrimidine Precursor

The biological pyrimidine precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) .[7][8] This molecule is synthesized in a complex rearrangement reaction from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[9][10][11]

4.2 Synthetic vs. Biological Precursors

| Feature | Synthetic Precursor (Lab/Industrial) | Biological Precursor (In Vivo) |

| Molecule | 4-Amino-5-bromomethyl-2-methylpyrimidine | 4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) |

| Leaving Group | Bromide (-Br) | Pyrophosphate (-OPP) |

| Activation | High intrinsic reactivity of the C-Br bond. | Enzymatic activation by Thiamine Phosphate Synthase (ThiE).[7] |

| Rationale | Bromide is a highly effective, albeit non-biological, leaving group chosen for reaction efficiency. | Pyrophosphate is a common biological leaving group, and its departure is coupled to enzymatic catalysis. |

The use of a brominated precursor in the lab is a matter of chemical practicality, providing a highly reactive electrophile that does not require enzymatic catalysis.

Caption: Comparison of biological and chemical thiamine synthesis pathways.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized thiamine, a self-validating protocol must include rigorous analytical characterization.

5.1 Protocol for Product Verification

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Use a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at approximately 245 nm.

-

Validation: The retention time of the synthesized product should match that of a certified Thiamine Hydrochloride analytical standard. Purity is assessed by the peak area percentage.

-

-

Spectroscopy (UV-Vis & IR):

-

UV-Vis: An aqueous solution of the product should exhibit absorption maxima characteristic of the thiamine structure.[12]

-

Infrared (IR): The IR spectrum of the dried product (as a KBr disk) should be compared to the reference spectrum of Thiamine Hydrochloride, showing identical absorption bands for key functional groups.[12]

-

-

Thiochrome Test (Qualitative Identity):

-

Method: In an alkaline solution, oxidize the thiamine sample with potassium hexacyanoferrate(III). The product, thiochrome, exhibits a distinct blue-purple fluorescence under UV light (365 nm).[12] This is a classic and highly specific test for thiamine.

-

Safety, Handling, and Storage

Professionals handling 4-Amino-5-bromomethyl-2-methylpyrimidine and related compounds must adhere to strict safety protocols.

-

Hazards: Brominated organic compounds are often classified as irritants and alkylating agents. They should be handled with appropriate personal protective equipment (PPE).[13][14][15]

-

Handling:

-

Storage:

Conclusion

4-Amino-5-bromomethyl-2-methylpyrimidine is an indispensable precursor in the chemical synthesis of thiamine. Its utility is derived from the strategic placement of a highly reactive bromomethyl group on the core pyrimidine structure, enabling an efficient SN2 condensation with the thiazole moiety. This synthetic approach, while mechanistically different from the enzymatic pathway found in nature, provides a robust and high-yielding route for the large-scale production of this essential vitamin. A thorough understanding of its chemistry, coupled with rigorous analytical validation and stringent safety practices, is paramount for its successful application in research and development.

References

-

Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PubMed Central. Available at: [Link]

-

Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? PubMed Central. Available at: [Link]

-

Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. PubMed Central. Available at: [Link]

-

Wikipedia. (2024). Thiamine. Wikipedia. Available at: [Link]

-

Paerl, R. W. (2018). Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. Available at: [Link]

-

The Cynical Philosopher. (2020). Vitamin B1 (thiamine) Biosynthesis. YouTube. Available at: [Link]

- Google Patents. (2008). US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1.

-

Vemavarapu, C., et al. (2010). Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. Crystal Growth & Design. Available at: [Link]

-

Estramareix, B., & Lesieur, M. (1973). Production of a precursor to the pyrimidine moiety of thiamine. PubMed Central. Available at: [Link]

-

Sykes, P., & Todd, A. R. (1967). The role of the pyrimidine 4-amino-group in thiamine. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Inotsume, N., et al. (1980). Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. Chemical and Pharmaceutical Bulletin. Available at: [Link]

- Google Patents. (1989). EP0342482A2 - Process for the preparation of pyrimidine derivatives.

-

Estramareix, B., & Therisod, M. (1984). Biosynthesis of thiamin: 5-aminoimidazole ribotide as the precursor of all the carbon atoms of the pyrimidine moiety. Journal of the American Chemical Society. Available at: [Link]

-

New Drug Approvals. (2021). THIAMINE, Vitamin B1. Available at: [Link]

-

Jochim, A., et al. (2019). Thiamin (vitamin B1) biosynthesis in bacteria. ResearchGate. Available at: [Link]

-

Yeast Metabolome Database. (2024). Thiamine (YMDB00220). Available at: [Link]

-

ACS Publications. (2010). Characterization and Structure Analysis of Thiamine Hydrochloride Methanol Solvate. Crystal Growth & Design. Available at: [Link]

-

Tews, J. K., & Repaske, R. (1995). Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium. Journal of Bacteriology. Available at: [Link]

-

SynZeal. (2024). Safety Data Sheet - Methyl 4-Bromophenylacetate. Available at: [Link]

-

Japanese Pharmacopoeia. (2021). Thiamine Hydrochloride. Available at: [Link]

Sources

- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium: Incorporation of Stable Isotope-Labeled Glycine and Formate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ymdb.ca [ymdb.ca]

- 5. The role of the pyrimidine 4-amino-group in thiamine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Strategic Use of 4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide in Heterocyclic Synthesis

Introduction

4-Amino-5-bromomethyl-2-methylpyrimidine, most commonly handled as its hydrobromide salt, is a pivotal heterocyclic building block in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive bromomethyl group and an amino-substituted pyrimidine core, makes it an indispensable precursor for constructing more complex molecules. Historically, its most prominent application is in the total synthesis of Thiamine (Vitamin B1), where it serves as the pyrimidine moiety that couples with a thiazole counterpart.[3][4] Beyond this classical role, its utility extends to the synthesis of various biologically active compounds and pharmaceutical intermediates.[3]

This guide provides an in-depth exploration of the properties, handling, and synthetic applications of 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide. It details a validated, step-by-step protocol for a key synthetic transformation and discusses the chemical principles that govern its reactivity, offering researchers a comprehensive resource for leveraging this versatile reagent.

Reagent Profile: Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties is fundamental to its successful and safe implementation in any synthetic workflow. The hydrobromide salt is generally preferred over the free base due to its enhanced stability.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₆H₈BrN₃ · HBr | PubChem CID 408390[5] |

| Molecular Weight | 282.97 g/mol | PubChem CID 408390[5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >200 °C (decomposes) | |

| Solubility | Moderately soluble in water and polar organic solvents like ethanol. | [6] |

Stability and Storage

To maintain its integrity, 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It is sensitive to moisture and light, which can lead to degradation over time. Proper storage ensures the reagent's reactivity is preserved for consistent experimental outcomes.

Safety & Handling

CAUTION: This compound is a potent irritant and lachrymator. All handling must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles.[9]

-

Respiratory Protection: Due to its irritating nature, avoid creating and inhaling dust. If dust formation is unavoidable, use a respirator with an appropriate particulate filter.[9]

-

Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water and soap.[8] Seek medical attention if irritation develops.[7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[8]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Synthetic Application: The Thiamine Synthesis Pathway

The quintessential application of 4-Amino-5-bromomethyl-2-methylpyrimidine is the construction of the thiamine skeleton. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where the pyrimidine derivative provides the electrophilic center.

Mechanistic Rationale

The synthetic logic hinges on the high reactivity of the bromomethyl group at the C5 position of the pyrimidine ring. This benzylic-like bromide is an excellent leaving group. The reaction proceeds via nucleophilic attack from the sulfur atom of the thiazole moiety (specifically, 4-methyl-5-(2-hydroxyethyl)thiazole) on the electrophilic methylene carbon. The amino group at the C4 position and the methyl group at the C2 position of the pyrimidine ring are crucial for the final molecule's biological activity but do not directly participate in this key coupling step.

The diagram below illustrates this fundamental coupling reaction.

Caption: Step-by-step workflow for Thiamine HCl synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide and anhydrous ethanol. Stir until partially dissolved.

-

Reagent Addition: Add 4-methyl-5-(2-hydroxyethyl)thiazole (1.1 equivalents) to the stirring suspension.

-

Condensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. The use of a slight excess of the thiazole ensures the complete consumption of the more expensive pyrimidine starting material.

-

Isolation of Crude Product: After completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting white solid (crude Thiamine hydrobromide) by vacuum filtration and wash with cold acetone.

-

Conversion to Free Base: Suspend the crude solid in water. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is approximately 8-9. This neutralizes the hydrobromide salt, yielding the Thiamine free base.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Formation of Hydrochloride Salt: Dissolve the resulting oily residue in a minimal amount of acetone. Add concentrated hydrochloric acid dropwise while stirring until precipitation is complete. Causality Note: The hydrochloride salt is typically more crystalline and stable than the free base, making it easier to handle and purify.

-

Purification and Characterization: Collect the white precipitate of Thiamine hydrochloride by vacuum filtration. Recrystallize the product from an ethanol/water mixture. Dry the purified crystals under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Alternative Synthetic Applications

While thiamine synthesis is its primary use, the reactivity of 4-Amino-5-bromomethyl-2-methylpyrimidine lends itself to other areas of medicinal chemistry and drug development. The bromomethyl group can be reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate libraries of substituted pyrimidines. These structures are scaffolds for developing novel therapeutics, including:

-

Antiviral Agents: Pyrimidine derivatives are known to exhibit antiviral properties. [10]* Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology.

-

Varenicline Precursors: Although not a direct precursor, similar pyrimidine-based building blocks are used in the complex synthesis of drugs like Varenicline, a smoking cessation aid. [11][12][13][14]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Inactive starting material (degraded).2. Insufficient reaction time or temperature.3. Presence of water in the reaction. | 1. Use fresh, properly stored reagents.2. Increase reflux time and monitor by TLC.3. Ensure all glassware and solvents are anhydrous. |

| Product is Oily or Difficult to Crystallize | 1. Presence of impurities.2. Incorrect pH during work-up. | 1. Perform a column chromatography purification step before final precipitation.2. Ensure complete neutralization/acidification using a pH meter. |

| Multiple Spots on TLC of Final Product | 1. Incomplete reaction.2. Formation of side products. | 1. Extend reaction time.2. Purify via recrystallization or column chromatography. Decolorize with activated carbon if necessary. |

References

- CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.

-

4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]

-

Thiamine (YMDB00220). Yeast Metabolome Database. [Link]

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. European Patent Office. [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central (PMC). [Link]

-

4-Amino-5-bromomethyl-2-methylpyrimidine. PubChem. [Link]

- WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.

- EP0342482A2 - Process for the preparation of pyrimidine derivatives.

- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

-

Grewe diamine. ResearchGate. [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Process for preparing varenicline and intermediates for use therein. European Patent Office. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central (PMC). [Link]

-

Discovery and development of varenicline for smoking cessation. PubMed Central (PMC). [Link]

-

Thiamine. Wikipedia. [Link]

Sources

- 1. 4-Amino-5-(bromomethyl)-2-methylpyrimidine (hydrobromide) - Biochemicals - CAT N°: 29839 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]

- 4. ymdb.ca [ymdb.ca]

- 5. 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3 | CID 408390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 17321-93-6: 2-Amino-4-methyl-5-bromopyrimidine [cymitquimica.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 12. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Amino-5-bromomethyl-2-methylpyrimidine as a Versatile Precursor for the Synthesis of Vitamin B1 (Thiamine) Analogs

Abstract

Vitamin B1, or thiamine, is an essential micronutrient whose pyrophosphate derivative (TPP) serves as a critical coenzyme in fundamental metabolic pathways.[1][] The synthesis of thiamine analogs is a cornerstone of drug discovery and biochemical research, providing tools to probe enzymatic mechanisms and develop novel therapeutic agents for conditions ranging from metabolic disorders to cancer.[3][4] This document provides a comprehensive guide for researchers on the use of 4-amino-5-bromomethyl-2-methylpyrimidine, a key heterocyclic building block, for the synthesis of thiamine analogs.[5][6] We present detailed, field-proven protocols for the synthesis of the precursor itself and its subsequent use in a model quaternization reaction to yield a thiamine analog. The underlying chemical principles, critical experimental parameters, and methods for characterization are discussed to ensure scientific rigor and reproducibility.

Introduction: The Significance of Thiamine and Its Analogs

Thiamine consists of a pyrimidine ring and a thiazole ring connected by a methylene bridge.[1][3] In its biologically active form, thiamine pyrophosphate (TPP), it is indispensable for the function of enzymes involved in carbohydrate and amino acid metabolism.[1][7]

The strategic modification of the thiamine structure gives rise to "thiamine analogs." These compounds can act as:

-

Antimetabolites (Antivitamins): By mimicking thiamine, they can competitively inhibit TPP-dependent enzymes or block thiamine transport, inducing a state of thiamine deficiency. This is valuable for studying metabolic pathways and has applications in developing antimicrobial or anticancer agents.[3]

-

Therapeutic Agents: Some analogs, like the lipophilic derivative Benfotiamine, exhibit enhanced bioavailability and are used to treat complications of diabetes, such as neuropathy and retinopathy.[8][9]

-

Biochemical Probes: Analogs are used to investigate the structure and mechanism of thiamine-dependent enzymes and riboswitches.[4][7]

The synthetic linchpin for many of these analogs is the pyrimidine moiety, activated for coupling with a desired heterocyclic partner. 4-Amino-5-bromomethyl-2-methylpyrimidine is an ideal precursor for this purpose, featuring a reactive bromomethyl group that readily participates in nucleophilic substitution reactions.

The Precursor: 4-Amino-5-bromomethyl-2-methylpyrimidine

The precursor is typically synthesized from its more accessible hydroxymethyl analog, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), via bromination.[10] This conversion is a critical first step, transforming the relatively unreactive hydroxyl group into a highly effective leaving group (bromide), thereby activating the molecule for the key C-N bond-forming reaction.

Physicochemical Properties

A summary of the key properties of the precursor is provided below.

| Property | Value | Source |

| IUPAC Name | 5-(bromomethyl)-2-methylpyrimidin-4-amine | PubChem[11] |

| Molecular Formula | C₆H₈BrN₃ | PubChem[11] |

| Molar Mass | 202.05 g/mol | PubChem[11] |

| CAS Number | 25526-81-2 | PubChem[11] |

| Appearance | Off-white to pale yellow solid | --- |

| Solubility | Soluble in acidic aqueous solutions, limited solubility in organic solvents | --- |

Synthesis Workflow Overview

The overall process involves the synthesis of the precursor followed by its use in the construction of the thiamine analog.

Caption: High-level workflow for thiamine analog synthesis.

Detailed Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. Hydrobromic acid is highly corrosive and requires careful handling.

Protocol 1: Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide

This protocol details the conversion of the hydroxymethyl precursor to the active bromomethyl intermediate. The reaction proceeds via protonation of the hydroxyl group by HBr, followed by an SN2 substitution by a bromide ion.

Reaction Scheme:

Caption: Synthesis of the brominated pyrimidine precursor.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

|---|---|---|---|---|

| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | 139.15 | 5.0 g | 35.9 | Starting material |

| Hydrobromic Acid (48% aq.) | 80.91 | 25 mL | ~220 | Reagent and solvent |

| Diethyl Ether | 74.12 | ~100 mL | - | For precipitation/washing |

| Ethanol | 46.07 | ~50 mL | - | For recrystallization |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-5-hydroxymethyl-2-methylpyrimidine (5.0 g, 35.9 mmol).

-

Reagent Addition: In the fume hood, carefully add 48% aqueous hydrobromic acid (25 mL). The mixture will become a solution, possibly with gentle warming.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-125 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The solution will typically darken to a deep red or brown color.

-

Causality Note: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. The excess HBr serves as both the acid catalyst and the bromide nucleophile source.

-

-

Cooling and Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. Then, cool it further in an ice bath for 30 minutes.

-

Isolation: Slowly add diethyl ether to the cold, stirred reaction mixture until a precipitate forms and no more solid crashes out. This will likely require 80-100 mL of ether.

-

Causality Note: The product, a hydrobromide salt, is ionic and insoluble in the nonpolar diethyl ether, causing it to precipitate from the acidic solution.

-

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several small portions of cold diethyl ether to remove residual HBr and impurities.

-

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

-

Validation: The expected product is the hydrobromide salt of the title compound. Characterize using ¹H NMR and compare with literature data. The typical yield is 70-85%.

Protocol 2: Synthesis of a Thiamine Analog (Pyrithiamine Model)

This protocol describes the quaternization of a pyridine derivative with the synthesized pyrimidine precursor to form pyrithiamine, a classic thiamine antimetabolite.[3] The core of this reaction is the formation of a new C-N bond, creating the methylene bridge characteristic of thiamine and its analogs.

Reaction Mechanism:

Caption: Nucleophilic attack by the pyridine nitrogen on the bromomethyl group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

|---|---|---|---|---|

| 4-Amino-5-bromomethyl-2-methylpyrimidine HBr | 282.97 | 2.83 g | 10.0 | From Protocol 1 |

| 4-Methyl-5-(2-hydroxyethyl)thiazole | 143.21 | 1.43 g | 10.0 | Model thiazole component |

| Acetonitrile (anhydrous) | 41.05 | 50 mL | - | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.84 g | 10.0 | Base (optional, to free base) |

Procedure:

-

Free-Basing (Optional but Recommended): To obtain the free base of the pyrimidine precursor, dissolve the hydrobromide salt (2.83 g, 10.0 mmol) in a minimal amount of water and add NaHCO₃ (0.84 g, 10.0 mmol) portion-wise until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the free base as a solid.

-

Causality Note: The reaction works best with the neutral, more nucleophilic thiazole and the free-base pyrimidine. While the reaction can be run with the salt, yields are often lower. Neutralizing the HBr salt of the precursor is advised.

-

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-amino-5-bromomethyl-2-methylpyrimidine free base (from step 1, ~2.02 g, 10.0 mmol) and 4-methyl-5-(2-hydroxyethyl)thiazole (1.43 g, 10.0 mmol) in 50 mL of anhydrous acetonitrile.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will often precipitate out of the solution as a white or off-white solid as the reaction proceeds.

-

Isolation: If a precipitate has formed, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetonitrile, followed by diethyl ether.

-

Purification: If necessary, the product can be recrystallized from an ethanol/ether solvent system.

-

Validation: Dry the final product under vacuum. Record the yield and characterize the thiamine analog by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization and Data

Accurate characterization is essential to confirm the identity and purity of the synthesized analog.